1-(2-Chloro-3-methoxyphenyl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-3-methoxyphenyl)butan-1-ol is an organic compound with the molecular formula C11H15ClO2. It is a derivative of butanol, featuring a chloro and methoxy substituent on the phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-3-methoxyphenyl)butan-1-ol typically involves the reaction of 2-chloro-3-methoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture interference .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Chloro-3-methoxyphenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form corresponding alkanes or alcohols.
Substitution: Undergoes nucleophilic substitution reactions due to the presence of the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkanes or secondary alcohols.
Substitution: Results in the formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-3-methoxyphenyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-3-methoxyphenyl)butan-1-ol involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
1-(2-Methoxyphenyl)butan-1-ol: Lacks the chloro substituent, resulting in different reactivity and properties.
1-(2-Chloro-4-methoxyphenyl)butan-1-ol: The position of the methoxy group affects its chemical behavior.
1-(2-Chloro-3-methoxyphenyl)propan-1-ol: Shorter carbon chain, leading to different physical and chemical properties.
Eigenschaften
Molekularformel |
C11H15ClO2 |
---|---|
Molekulargewicht |
214.69 g/mol |
IUPAC-Name |
1-(2-chloro-3-methoxyphenyl)butan-1-ol |
InChI |
InChI=1S/C11H15ClO2/c1-3-5-9(13)8-6-4-7-10(14-2)11(8)12/h4,6-7,9,13H,3,5H2,1-2H3 |
InChI-Schlüssel |
ZTZYIRZLXQRFAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=C(C(=CC=C1)OC)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.